

(R)-tert-Butyl 3-aminoazepane-1-carboxylate

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588431

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A Technical Guide to (R)-tert-Butyl 3-aminoazepane-1-carboxylate

This document provides a detailed overview of the chemical properties of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**, a heterocyclic building block relevant in pharmaceutical research and drug development.

Physicochemical Properties

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a substituted azepane derivative. The tert-butyl carbamate (Boc) group serves as a protecting group for the amine, which is a common strategy in organic synthesis to allow for selective reactions at other positions of the molecule.

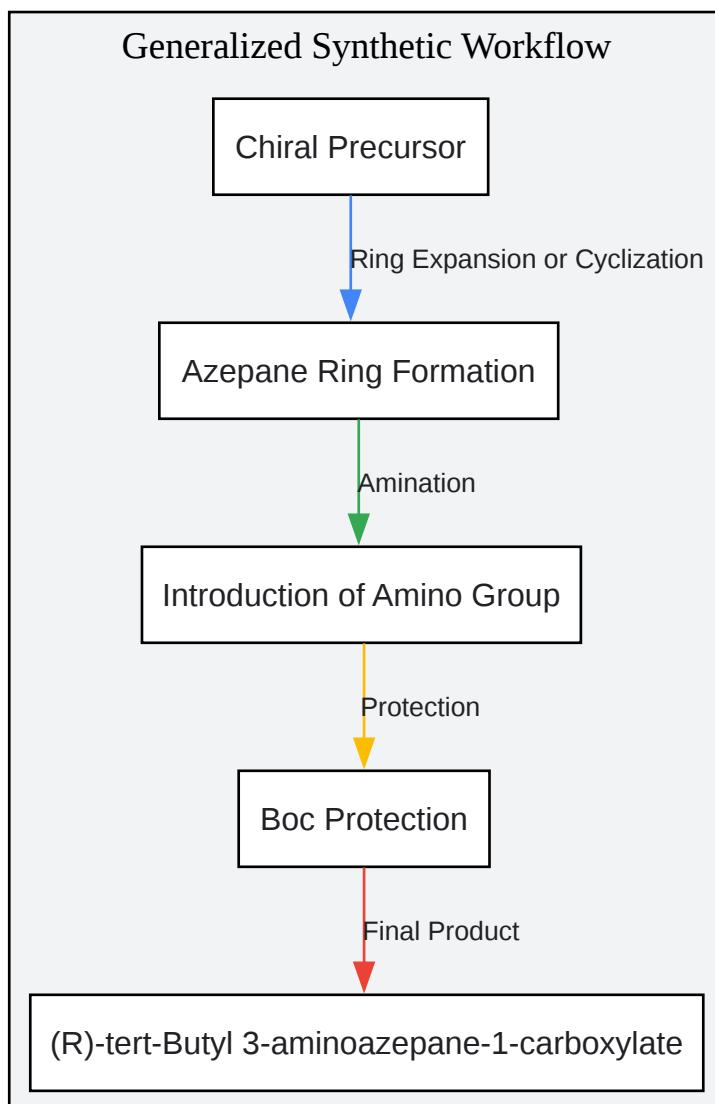
Property	Value	Source
Molecular Formula	C11H22N2O2	[1] [2] [3]
Molecular Weight	214.31 g/mol	[1]
Exact Mass	214.168121 u	[3]
CAS Number	1032684-85-7	[2] [3]
Physical Form	Liquid	[2]
Boiling Point	296.5 ± 33.0 °C (Predicted)	[2] [3]
Flash Point	133.1 ± 25.4 °C	[2] [3]
Density	1.02 g/cm³	[3]
Refractive Index	1.479	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** was not found in the provided search results, a general approach can be inferred from the synthesis of related azepane and other heterocyclic structures. The synthesis would likely involve a multi-step process.

A plausible synthetic route could start from a suitable chiral precursor to establish the (R)-stereochemistry at the C3 position. The formation of the seven-membered azepane ring is a key challenge. One potential strategy is the ring expansion of a corresponding protected piperidine derivative. An alternative approach could involve the cyclization of a linear amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group is typically introduced to the ring nitrogen under standard conditions.

A generalized workflow for the synthesis of a protected aminoazepane is outlined below. This workflow is a hypothetical representation based on common organic synthesis techniques for similar compounds.



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A generalized synthetic workflow for **(R)-tert-Butyl 3-aminoazepane-1-carboxylate**.

Applications in Research and Development

Substituted azepanes are important structural motifs in medicinal chemistry. The presence of a chiral amino group and a protected amine on the azepane ring makes **(R)-tert-Butyl 3-aminoazepane-1-carboxylate** a valuable building block for the synthesis of more complex molecules with potential biological activity. The amino group can be further functionalized, and the Boc protecting group can be removed under acidic conditions to allow for subsequent

reactions at the ring nitrogen. This versatility makes it a useful intermediate in the development of novel therapeutic agents.

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Phone: (601) 213-4426
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